molecular formula C8H8O2S B3054902 2-(Methylsulfinyl)benzaldehyde CAS No. 62351-49-9

2-(Methylsulfinyl)benzaldehyde

Cat. No.: B3054902
CAS No.: 62351-49-9
M. Wt: 168.21 g/mol
InChI Key: GKNAAYXCSYJWCK-UHFFFAOYSA-N
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Description

2-(Methylsulfinyl)benzaldehyde: is an organic compound with the molecular formula C8H8O2S It is a derivative of benzaldehyde, where a methylsulfinyl group is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methylsulfinyl)benzaldehyde typically involves the oxidation of 2-(Methylthio)benzaldehyde. One common method is the use of an oxidizing agent such as hydrogen peroxide in the presence of a catalyst like acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective oxidation of the methylthio group to a methylsulfinyl group.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The process involves the same oxidation reaction but is optimized for large-scale production with considerations for cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions: 2-(Methylsulfinyl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: Further oxidation can convert the methylsulfinyl group to a methylsulfonyl group.

    Reduction: The compound can be reduced back to 2-(Methylthio)benzaldehyde using reducing agents like sodium borohydride.

    Substitution: The aldehyde group can participate in nucleophilic addition reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, acetic acid, and catalysts like sodium tungstate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Grignard reagents or organolithium compounds.

Major Products Formed:

    Oxidation: 2-(Methylsulfonyl)benzaldehyde.

    Reduction: 2-(Methylthio)benzaldehyde.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 2-(Methylsulfinyl)benzaldehyde is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor to bioactive molecules. It can be used in the synthesis of drugs that target specific biological pathways.

Industry: The compound finds applications in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 2-(Methylsulfinyl)benzaldehyde involves its ability to undergo various chemical transformations. The aldehyde group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new compounds. The methylsulfinyl group can participate in redox reactions, influencing the overall reactivity of the molecule.

Comparison with Similar Compounds

    2-(Methylsulfonyl)benzaldehyde: This compound is an oxidized form of 2-(Methylsulfinyl)benzaldehyde and has similar chemical properties but with a higher oxidation state.

    2-(Methylthio)benzaldehyde: This is the reduced form and serves as a precursor in the synthesis of this compound.

Uniqueness: this compound is unique due to its intermediate oxidation state, which allows it to participate in a wide range of chemical reactions

Properties

IUPAC Name

2-methylsulfinylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2S/c1-11(10)8-5-3-2-4-7(8)6-9/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKNAAYXCSYJWCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)C1=CC=CC=C1C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10492896
Record name 2-(Methanesulfinyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10492896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62351-49-9
Record name 2-(Methanesulfinyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10492896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-(methylthio)benzaldehyde (500 mg, 3.28 mmol) in 6.6 mL of dichloromethane was added m-chlorobenzoic peracid (0.85 g, 4.9 mmol) at 0° C. After being stirred at room temperature for 1 h, the reaction mixture was diluted with ethyl acetate. The solution was washed with saturated NaHCO3 aqueous solution, brine, and dried over MgSO4. After filtration, the filtrate was concentrated in vacuo, and the residue was purified by silica gel column chromatography (hexane/ethyl acetate=50/50 to 15/85) to obtain the title compound as a white crystal (493 mg, 89%).
Quantity
500 mg
Type
reactant
Reaction Step One
[Compound]
Name
peracid
Quantity
0.85 g
Type
reactant
Reaction Step One
Quantity
6.6 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
89%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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